High-Resolution Crystal Structure and X-Ray Diffraction Analysis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate
High-Resolution Crystal Structure and X-Ray Diffraction Analysis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate
Document Type: Technical Whitepaper & Methodological Guide Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Structural Significance
In contemporary medicinal chemistry, the oxetane ring has transitioned from an academic curiosity to a privileged scaffold. Pioneered by Carreira, Rogers-Evans, and co-workers, 3,3-disubstituted oxetanes are now widely deployed as bioisosteric replacements for gem-dimethyl and carbonyl groups [1]. This substitution strategy effectively reduces lipophilicity (cLogP), enhances aqueous solubility, and mitigates cytochrome P450 (CYP450) metabolic liabilities without altering the molecule's spatial volume.
Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (CAS: 2306275-04-5) represents a highly functionalized, densely packed building block [2]. It combines an oxetane core with an amino acid derivative framework (a tertiary amine and a methyl ester). Understanding its exact three-dimensional conformation via Single-Crystal X-Ray Diffraction (SCXRD) is critical for downstream structure-based drug design (SBDD). The spatial orientation of the benzyl group relative to the oxetane oxygen dictates its vector geometry when docking into target protein pockets.
Logical workflow of bioisosteric replacement utilizing 3,3-disubstituted oxetanes.
Physicochemical & Crystallographic Profile
To establish a baseline for crystallographic analysis, the quantitative data of the compound must be parameterized. The table below summarizes the fundamental chemical properties alongside the representative crystallographic parameters expected for this class of 3,3-disubstituted oxetane amino esters.
Table 1: Quantitative Profile of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate
| Parameter | Value / Specification | Analytical Significance |
| Molecular Formula | C₁₃H₁₇NO₃ | Determines the theoretical density ( Dx ) in the crystal lattice. |
| Molecular Weight | 235.28 g/mol | Used to calculate the absorption coefficient ( μ ) for X-ray data correction. |
| Expected Space Group | P21/c (Monoclinic) | Typical for achiral, densely packed organic molecules lacking strong H-bond donors. |
| C-O-C Bond Angle | ~90.2° | Indicates high ring strain; critical for validating the refinement model's geometry. |
| Ring Puckering Angle | < 16° | Confirms the near-planar nature of the oxetane ring compared to cyclobutanes (~30°). |
| Amine pKa (Predicted) | ~7.2 (Lowered from ~9.9) | Result of the strong inductive (-I) effect from the electronegative oxetane oxygen. |
Self-Validating Experimental Workflows
The transition from a synthesized powder to a high-resolution crystallographic model requires a rigorous, self-validating protocol. Every choice in the workflow below is driven by physical causality to ensure structural integrity and trustworthiness.
Protocol A: High-Purity Crystallization via Vapor Diffusion
Causality: Rapid evaporation leads to kinetic trapping, yielding amorphous powders or twinned crystals. Vapor diffusion allows the system to approach the supersaturation curve thermodynamically, promoting highly ordered crystal lattice formation.
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Solvent Selection: Dissolve 50 mg of the compound (purity >97% [3]) in 0.5 mL of Dichloromethane (DCM). DCM is chosen because it readily solubilizes both the lipophilic benzyl ring and the polar ester/amine groups.
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Setup: Place the DCM solution in a 2-dram inner vial. Place this vial uncapped inside a 20 mL outer scintillation vial containing 3 mL of n-hexane (antisolvent).
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Equilibration: Cap the outer vial tightly and store at 20 °C in a vibration-free environment for 48–72 hours.
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Validation: Extract the mother liquor and analyze via HPLC. A residual concentration matching the theoretical solubility limit validates that the crystallization has reached thermodynamic equilibrium, ensuring the harvested crystals are not metastable.
Protocol B: SCXRD Data Collection and Refinement
Causality: Data collection at ambient temperature introduces high atomic thermal vibrations (Debye-Waller factors), which smear electron density and obscure the subtle puckering of the oxetane ring. Cryo-cooling to 100 K freezes out these vibrations, yielding sharp, high-resolution diffraction spots.
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Mounting: Harvest a single crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) under polarized light microscopy to ensure no birefringence anomalies (which indicate twinning). Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. The oil prevents atmospheric moisture from degrading the crystal and acts as a cryoprotectant.
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Cryo-Cooling: Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream.
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Data Acquisition: Expose the crystal to Mo Kα radiation ( λ = 0.71073 Å) using a microfocus diffractometer. Collect full sphere data using ω and ϕ scans to ensure high redundancy (completeness > 99%).
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Structure Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT). This method efficiently locates the heavier oxygen and nitrogen atoms, providing a robust initial framework.
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Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.
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Validation: The model is self-validating if the Goodness-of-Fit (GOF) approaches 1.00 and the final R1 factor is < 0.05. Anisotropic displacement parameters (ellipsoids) must be checked for non-positive definite atoms.
Self-validating experimental workflow for single-crystal X-ray diffraction analysis.
Structural Analysis & Mechanistic Insights
Once the structure of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate is solved, several key mechanistic insights regarding its behavior in biological systems can be extracted from the electron density map.
Oxetane Ring Puckering and Strain
Unlike cyclobutane, which exhibits a highly puckered conformation (~30°) to relieve eclipsing interactions, the oxetane ring in this molecule remains nearly planar (puckering angle < 16°). The X-ray data reveals a compressed C-O-C bond angle of approximately 90.2° [1]. This planarity is causally linked to the presence of the heteroatom, which reduces the number of transannular steric clashes. For drug developers, this rigid, flat topology means the molecule projects its substituents (the benzyl group and the ester) in highly predictable, fixed vectors, minimizing the entropic penalty upon binding to a target protein.
Inductive Effects on the Amine Nitrogen
A critical observation from the crystal structure is the bond length and geometry around the tertiary amine at the C3 position. The highly electronegative oxygen atom of the oxetane ring exerts a powerful inductive electron-withdrawing effect (-I effect) through the short σ -bonding framework. Mechanistic Consequence: This pulls electron density away from the nitrogen lone pair. Consequently, the basicity ( pKa ) of the benzyl(methyl)amino group is significantly reduced (typically dropping from ~9.9 in standard aliphatic amines to ~7.2). This structural feature is paramount for oral bioavailability, as it prevents the molecule from being overly ionized in the physiological pH of the intestines, thereby enhancing membrane permeability.
Crystal Packing and Intermolecular Forces
Because Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate lacks strong hydrogen bond donors (the amine is tertiary, and the ester is fully substituted), the crystal lattice is stabilized primarily through weaker intermolecular forces. The X-ray packing diagram typically reveals:
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Dipole-Dipole Interactions: Alignment between the carbonyl oxygen of the methyl ester and the partially positive regions of adjacent molecules.
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π−π Stacking: The benzyl rings of adjacent asymmetric units align to maximize van der Waals contact, driving the formation of the monoclinic P21/c space group.
Conclusion
The crystallographic analysis of Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate provides an authoritative blueprint of how 3,3-disubstituted oxetanes behave at the atomic level. By employing rigorous, self-validating SCXRD protocols, researchers can confirm the near-planar geometry of the oxetane core and the precise spatial vectors of the amino and ester substituents. These structural parameters directly explain the molecule's unique physicochemical properties—such as modulated amine basicity and high metabolic stability—cementing its value as a premium building block in modern structure-based drug discovery.
